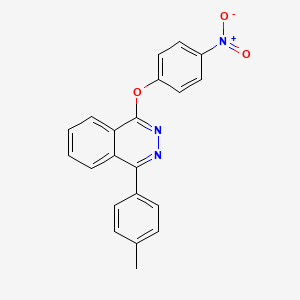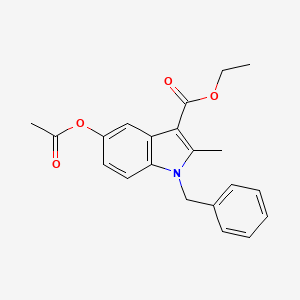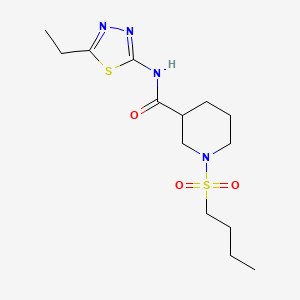
N-cyclopentyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide, also known as CX717, is a novel compound that has been extensively studied for its potential as a cognitive enhancer. It belongs to the class of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain. AMPA receptors are important for the neurotransmission of glutamate, a key neurotransmitter involved in learning and memory processes.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide involves the modulation of AMPA receptor activity in the brain. It acts as a positive allosteric modulator of AMPA receptors, which increases the activity of these receptors and enhances the neurotransmission of glutamate. This leads to an increase in synaptic plasticity, which is thought to underlie the cognitive-enhancing effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include an increase in synaptic plasticity, as well as an increase in the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopentyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide in lab experiments is its ability to enhance cognitive function, which can be useful in studying various neurological and psychiatric disorders. However, one limitation is that its effects on cognitive function may vary depending on the dose and duration of treatment, as well as the individual characteristics of the subjects.
Orientations Futures
There are several future directions for the study of N-cyclopentyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide, including:
1. Investigating its potential as a treatment for various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
2. Studying its effects on synaptic plasticity and neuronal survival in various brain regions.
3. Investigating its potential as a cognitive enhancer in healthy individuals, as well as in populations with cognitive deficits.
4. Developing more potent and selective ampakines that can modulate AMPA receptor activity with greater specificity and efficacy.
In conclusion, this compound is a novel compound that has been extensively studied for its potential as a cognitive enhancer. Its mechanism of action involves the modulation of AMPA receptor activity in the brain, leading to an increase in synaptic plasticity and the release of various neurotransmitters. While it has shown promise as a treatment for various neurological and psychiatric disorders, further research is needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide involves several steps, including the reaction of cyclopentylmagnesium bromide with 2-(3-bromoacetyl)quinoxaline, followed by the reaction of the resulting intermediate with methylamine and acetic anhydride. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-cyclopentyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide has been extensively studied for its potential as a cognitive enhancer. It has been shown to improve memory, attention, and other cognitive functions in animal models and human subjects. It has also been investigated for its potential as a treatment for various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
Propriétés
IUPAC Name |
N-cyclopentyl-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c19-14(16-10-5-1-2-6-10)9-13-15(20)18-12-8-4-3-7-11(12)17-13/h3-4,7-8,10,13,17H,1-2,5-6,9H2,(H,16,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUSNTOPYHLFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5325979.png)
![N-(3-chloro-4-methylphenyl)-4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5325995.png)
![N-[4-(aminocarbonyl)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5325998.png)
![3,5-dichloro-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}pyridine](/img/structure/B5326002.png)

![7-(4-cyclobutyl-6-methylpyrimidin-2-yl)-3-methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5326030.png)

![N-{3-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5326047.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5326053.png)

![methyl 5-(4-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B5326066.png)

![N-[1-(methoxymethyl)cyclopentyl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5326074.png)
![N-(2-(4-fluorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5326083.png)